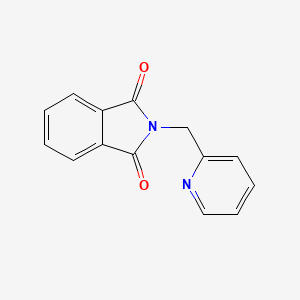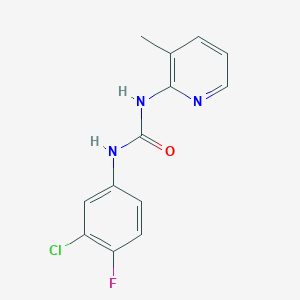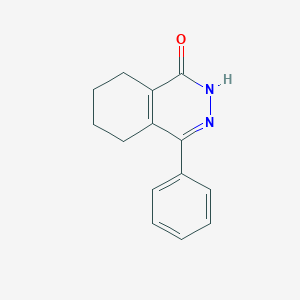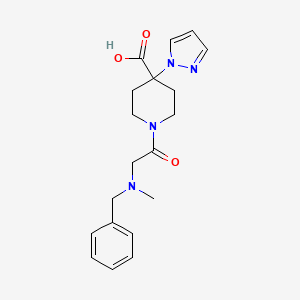
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione, also known as PDD, is a small molecule that has gained significant attention for its potential use in various scientific research applications. PDD has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes and pathways. In
Mécanisme D'action
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases (CDKs) and calcium channels. CDKs are involved in regulating cell division, and their inhibition by 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione leads to cell cycle arrest and apoptosis. Calcium channels are involved in neuronal signaling, and their inhibition by 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione leads to a decrease in calcium influx and subsequent neuronal hyperexcitability.
Biochemical and Physiological Effects:
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, inhibition of calcium channels in neurons, and modulation of cellular signaling pathways. 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively inhibit specific enzymes and pathways, allowing for the investigation of specific cellular processes. Additionally, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro, making it a safe and reliable tool for scientific research. However, one limitation of using 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is its poor solubility in aqueous solutions, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research involving 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione and its effects on cellular signaling pathways. Finally, the development of more efficient synthesis methods for 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione could facilitate its use in a wider range of scientific research applications.
Applications De Recherche Scientifique
2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. In neurobiology, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used to study the role of calcium channels in neuronal signaling. Additionally, 2-(2-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been used in drug discovery to identify potential therapeutic targets for various diseases.
Propriétés
IUPAC Name |
2-(pyridin-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJCTIPUCCTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-fluorobenzyl)-5-(2-methoxy-5-methylbenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5403908.png)
![3-(allylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5403913.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide](/img/structure/B5403959.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![1-(2,2-dimethylpropyl)-4-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5403986.png)
![N-(2-methoxy-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5403990.png)
![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5403993.png)